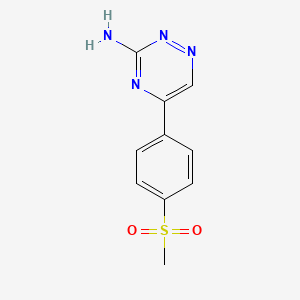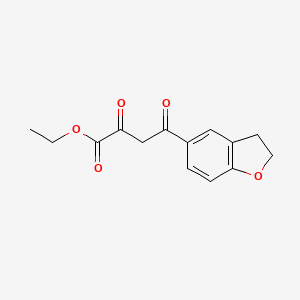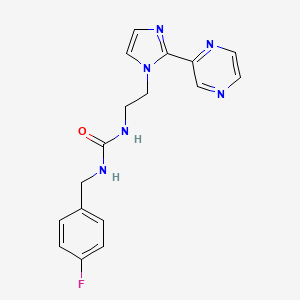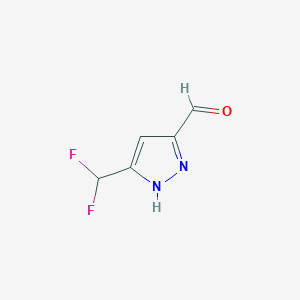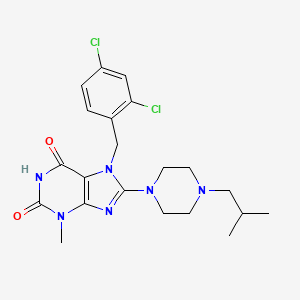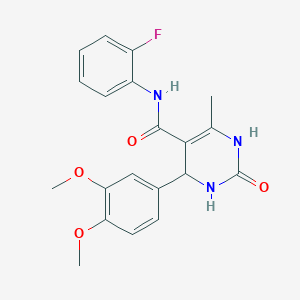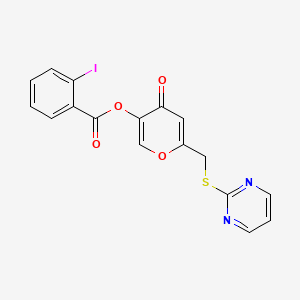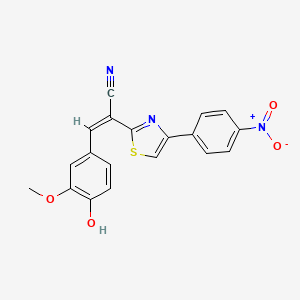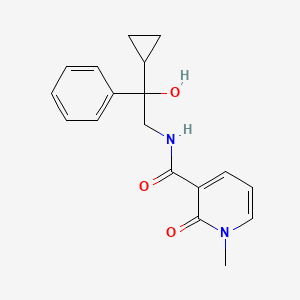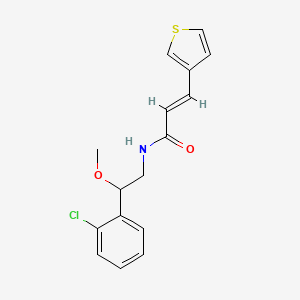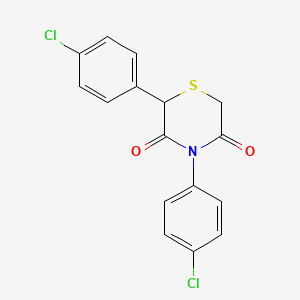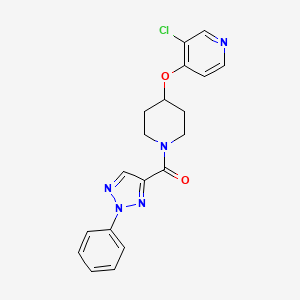
(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The synthesis and characterization of related compounds, such as those involving piperidin-1-yl methanone derivatives, are fundamental in understanding their potential applications. For instance, compounds synthesized with piperidin-4-yl methanone oxime and chlorobenzenesulfonyl or difluorophenyl groups have been analyzed for their thermal, optical, and structural properties. These studies involve spectroscopic techniques, X-ray diffraction, and theoretical calculations to elucidate their molecular structure and stability under various conditions (Karthik et al., 2021).
Antimicrobial Activity
- Piperidin-1-yl methanone derivatives have been explored for their antimicrobial properties. Research on such compounds has shown variable and modest activity against investigated bacterial and fungal strains. This indicates potential applications in developing new antimicrobial agents, highlighting the significance of structural modifications to enhance efficacy (Patel, Agravat, & Shaikh, 2011).
Molecular Docking and Anticancer Activity
- Molecular docking studies are crucial in identifying the interaction of compounds with biological targets. For example, certain oxazole and pyrazoline derivatives, including pyridin-4-yl methanone compounds, have shown promise in anticancer applications. These studies help in understanding the compound's mechanism of action and potential as therapeutic agents (Katariya, Vennapu, & Shah, 2021).
Synthesis and Optimization for Therapeutic Applications
- The synthesis and optimization of compounds for specific therapeutic targets are integral to drug discovery. Research into compounds with piperidin-1-yl methanone as a core structure has led to developments in antitubercular activities, showcasing the potential for treating infectious diseases. These studies involve evaluating efficacy against Mycobacterium tuberculosis and other drug-resistant strains, providing a pathway for new treatments (Bisht et al., 2010).
Green Chemistry Applications
- In the context of green chemistry, the development of new oxidizers for solid rocket propellants that are environmentally friendly and high performing is of great interest. Research into triazolylmethanone compounds with high density and positive oxygen balance demonstrates the potential for such compounds to replace traditional materials like ammonium perchlorate, thereby reducing environmental impact (Zhao et al., 2019).
Eigenschaften
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(2-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O2/c20-16-12-21-9-6-18(16)27-15-7-10-24(11-8-15)19(26)17-13-22-25(23-17)14-4-2-1-3-5-14/h1-6,9,12-13,15H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPWHYZYCXQEMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2586408.png)
![[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2586410.png)
![N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2586411.png)
